Pyrindamycin B

DNA alkylation antitumor antibiotics structure-activity relationship

Pyrindamycin B is a validated positive control for MDR mechanism studies, exhibiting equivalent IC50 (3.9 μg/mL) in drug-sensitive and MDR P388 cells. This unique profile ensures experimental reproducibility in resistance research. Procure only this CAS-specific compound to guarantee the defined DNA alkylation sequence selectivity and 8-chloro substituent essential for SAR and minor groove binding studies.

Molecular Formula C26H26ClN3O8
Molecular Weight 544.0 g/mol
CAS No. 118292-35-6
Cat. No. B057476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrindamycin B
CAS118292-35-6
Synonyms1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
duocarmycin C1
pyrindamycin B
Molecular FormulaC26H26ClN3O8
Molecular Weight544.0 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O
InChIInChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1
InChIKeyILRQRCTVPANBBE-GWQKEKGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrindamycin B (CAS 118292-35-6): Duocarmycin-Class DNA Alkylator with Differentiated Cytotoxic and Antibacterial Profile


Pyrindamycin B (Duocarmycin C1) is a naturally occurring antibiotic and antitumor agent belonging to the duocarmycin/pyrindamycin class, produced by Streptomyces sp. SF2582 [1]. It shares the cyclopropapyrroloindole (CPI) alkylation subunit characteristic of this class, covalently binding to the N3 position of adenine in the minor groove of DNA [2]. The compound has a molecular formula of C26H26ClN3O8 and a molecular weight of 543.95 g/mol [1]. It exhibits both antimicrobial activity against Gram-positive and Gram-negative bacteria and potent cytotoxic activity toward tumor cell lines, with notable retention of activity against multidrug-resistant cells [3].

Why Pyrindamycin B Cannot Be Substituted by Other Duocarmycins or Anthracyclines Without Loss of Specific Pharmacological Profile


Pyrindamycin B exhibits a distinct biological profile that cannot be replicated by simple substitution with its close analog pyrindamycin A, other duocarmycins (e.g., duocarmycin SA, CC-1065), or clinically used anthracyclines such as doxorubicin. Despite sharing the same CPI alkylation subunit, duocarmycins differ substantially in their sequence selectivity, DNA binding affinity, and cellular accumulation properties, leading to divergent potency and resistance profiles [1]. Specifically, pyrindamycin B demonstrates a >6-fold greater potency in inhibiting DNA synthesis compared to pyrindamycin A, while both show equivalent activity against sensitive and multidrug-resistant P388 leukemia cells—a property not shared by doxorubicin, which exhibits ~30-fold reduced potency in the resistant subline [2]. Additionally, pyrindamycin B retains antimicrobial activity against both Gram-positive and Gram-negative bacteria, a feature not characteristic of all duocarmycins [3]. These quantitative differences preclude interchangeable use in research applications requiring precise pharmacological or mechanistic outcomes.

Quantitative Differentiation of Pyrindamycin B: Head-to-Head Comparisons with Doxorubicin and Pyrindamycin A


Superior DNA Synthesis Inhibition Relative to Pyrindamycin A in CCRF-CEM Leukemia Cells

Pyrindamycin B inhibits DNA synthesis in CCRF-CEM human leukemia cells with an IC50 of 4.08 ng/mL, which is 6.3-fold more potent than pyrindamycin A (IC50 = 25.6 ng/mL) [1]. Both compounds show substantially weaker inhibition of RNA synthesis (IC50 = 146 ng/mL and 194 ng/mL, respectively) and protein synthesis (IC50 = 2,300 ng/mL and 2,030 ng/mL, respectively), confirming selective DNA-directed activity [1]. This quantitative difference in DNA synthesis inhibition potency represents a clear functional distinction between the two analogs.

DNA alkylation antitumor antibiotics structure-activity relationship

Retention of Cytotoxic Activity in Multidrug-Resistant P388/ADR Cells Contrasts with Doxorubicin

Pyrindamycin B exhibits nearly identical IC50 values against drug-sensitive P388 murine leukemia cells and the multidrug-resistant P388/ADR subline, whereas doxorubicin shows a ~30-fold reduction in potency against the resistant line [1]. Intracellular accumulation studies revealed that pyrindamycin B accumulates equally in both sensitive and resistant cells, in contrast to doxorubicin which is actively effluxed from P388/ADR cells [1]. This property is shared with pyrindamycin A, but the differentiation from doxorubicin is the critical procurement consideration for multidrug resistance research.

multidrug resistance P-glycoprotein chemotherapy

Broad-Spectrum Antibacterial Activity with Quantified MIC Values Against Representative Pathogens

Pyrindamycin B demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 12.5 μM against Staphylococcus aureus COL and 25 μM against Escherichia coli JCM158 . This dual Gram-positive/Gram-negative activity distinguishes pyrindamycin B from many narrow-spectrum antibiotics and some duocarmycins that lack antimicrobial characterization.

antimicrobial MIC Gram-positive Gram-negative

Potent In Vivo Antitumor Efficacy in Murine Leukemia Models with Quantified ILS Values

In BDF1 mice bearing intraperitoneally implanted P388 leukemia, pyrindamycin B administered at 0.4 mg/kg/day (i.p., days 1, 3, 5) produced a 53% increase in life span (ILS) compared to untreated controls [1]. Against the multidrug-resistant P388/ADR subline, the same dose regimen yielded a 57% ILS [1]. The maximum ILS observed for pyrindamycin B was 70% in P388/ADR at 0.2 mg/kg/day [1]. These in vivo data confirm that the in vitro resistance-circumventing properties translate to therapeutic benefit in animal models.

in vivo efficacy leukemia xenograft

Cytotoxic Potency Superior to Doxorubicin Across Multiple Human and Murine Tumor Cell Lines

Pyrindamycin B exhibited IC50 values 5- to 30-fold lower than doxorubicin across a panel of tumor cell lines, with particularly pronounced superiority in doxorubicin-resistant lines including Meth-A fibrosarcoma, PC-14 lung carcinoma, MKN-28 gastric carcinoma, and HeLa S3 cervical carcinoma [1]. The magnitude of potency advantage varies by cell line, but the consistent trend across diverse histologies supports a class-level differentiation from anthracyclines.

cytotoxicity pancreatic cancer lung cancer melanoma

Structural Confirmation of Pyrindamycin B as Duocarmycin C1 with Defined DNA Alkylation Sequence Specificity

Pyrindamycin B is structurally identical to duocarmycin C1, and its complete stereochemical assignment has been confirmed by X-ray crystallographic analysis of the related pyrindamycin A [1]. Mass spectrometric studies demonstrate that pyrindamycin B binds to self-complementary oligonucleotides via non-covalent minor groove interactions, with subsequent alkylation of adenine N3 [2]. This defined molecular mechanism distinguishes pyrindamycin B from other DNA-interactive agents (e.g., intercalators, major groove binders) and from duocarmycins with alternative substitution patterns that alter sequence selectivity.

natural product structure elucidation DNA minor groove binder

Optimal Research and Procurement Scenarios for Pyrindamycin B Based on Quantitative Differentiation


Multidrug Resistance Mechanism Studies Requiring a Non-Effluxed DNA Damaging Agent

Pyrindamycin B is the preferred selection over doxorubicin for studies of P-glycoprotein-mediated multidrug resistance. Unlike doxorubicin, which shows ~30-fold reduced potency in P388/ADR cells due to active efflux, pyrindamycin B retains equivalent IC50 values in both sensitive and resistant lines [1]. This property allows researchers to dissect DNA damage response pathways in resistant cells without the confounding variable of reduced intracellular drug accumulation. The established in vivo ILS values (53-70% in P388 and P388/ADR models) provide validated benchmarks for resistance-reversal combination studies [1].

Structure-Activity Relationship (SAR) Studies of Duocarmycin Pharmacophore

The 6.3-fold difference in DNA synthesis inhibition potency between pyrindamycin B (IC50 = 4.08 ng/mL) and pyrindamycin A (IC50 = 25.6 ng/mL) in CCRF-CEM cells [1] makes the B analog the more sensitive probe for structure-activity relationship investigations. Researchers examining the impact of stereochemical or substitution modifications on the cyclopropapyrroloindole alkylation subunit can use pyrindamycin B as the high-potency reference point, with pyrindamycin A serving as the lower-potency comparator. The established X-ray structure of the pyrindamycin scaffold [2] facilitates computational docking and molecular modeling studies.

Dual Antimicrobial-Antitumor Screening Programs

Pyrindamycin B provides a single compound with quantified activity in both antimicrobial (MIC 12.5 μM against S. aureus, 25 μM against E. coli ) and antitumor (sub-μM cytotoxicity against multiple cancer lines [1]) assays. This dual activity profile is valuable for screening programs seeking to identify natural products with polypharmacology or for studies investigating the relationship between DNA alkylation potency and antibacterial versus anticancer selectivity. The compound serves as a positive control for both assay types within a single screening campaign.

In Vivo Validation of Duocarmycin-Based Antibody-Drug Conjugate (ADC) Payloads

Pyrindamycin B's demonstrated in vivo efficacy (53-70% ILS in murine leukemia models at 0.2-0.4 mg/kg/day [1]) and its mechanism as a DNA minor groove alkylator [3] position it as a reference standard for evaluating novel duocarmycin-derived ADC payloads. The compound's retention of activity in multidrug-resistant tumors, combined with the well-characterized duocarmycin pharmacophore [3], allows researchers to benchmark new conjugates against a natural product with established in vivo therapeutic parameters. Its nanomolar-range DNA synthesis inhibition potency provides a sensitivity benchmark for payload release and intracellular trafficking assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrindamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.